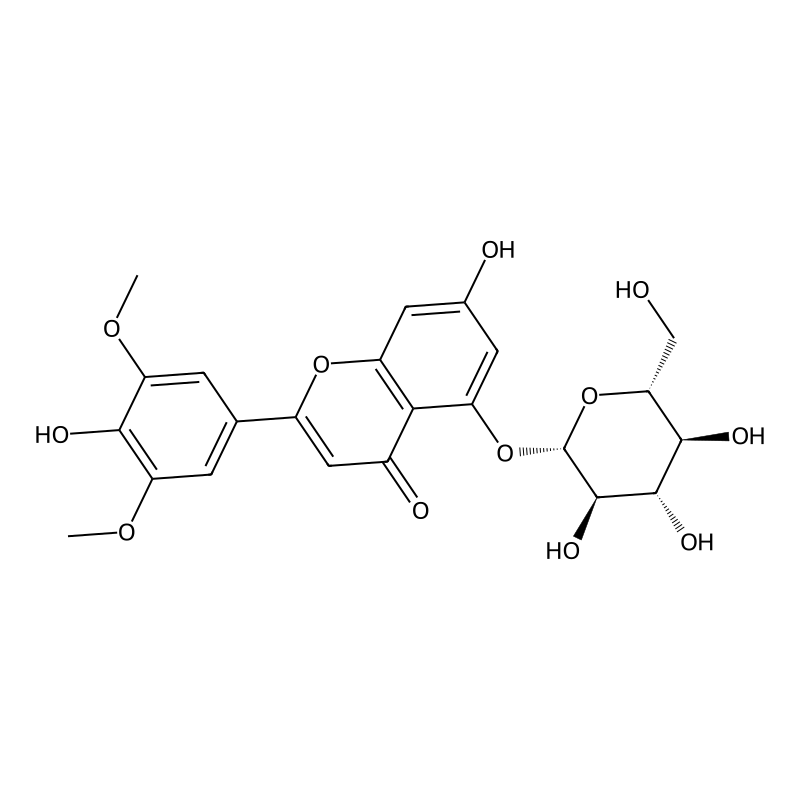

Tricin 5-gucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tricin 5-glucoside (C23H24O12, MW 492.43) is a highly specialized O-methylated flavone glycoside primarily utilized as an analytical reference standard and chemotaxonomic marker for Poaceae species, including rice (Oryza sativa) and wheat (Triticum aestivum). Unlike the more ubiquitous 7-O-glycosylated flavonoids, this compound features a glucose moiety covalently linked at the C5 position. This specific structural configuration yields a compound with distinct physicochemical properties, including a baseline solubility of approximately 1 mg/mL in DMSO and a highly specific UV and mass spectrometric signature. For procurement professionals and analytical chemists, securing the exact 5-O-glucoside isomer (typically at ≥95% LC/MS-UV purity) is critical for ensuring the reproducibility of metabolomic profiling, agricultural allelopathy studies, and the quality control of cereal-derived nutraceuticals .

Substituting Tricin 5-glucoside with the aglycone (Tricin) or the more common positional isomer (Tricin 7-O-glucoside) fundamentally compromises analytical accuracy and functional assay validity. In standard flavones, the C5 hydroxyl group forms a strong intramolecular hydrogen bond with the C4 carbonyl group. Glycosylation at the C5 position disrupts this hydrogen bond, which drastically alters the molecule's electron delocalization, UV absorption maxima, and chromatographic retention times. Furthermore, the disruption of this hydrogen bond induces a significant downfield chemical shift in NMR spectroscopy that is entirely absent in 7-O-glycosylated analogs. Consequently, using a generic tricin derivative as a procurement proxy will result in the misidentification of metabolites in LC-MS/NMR workflows and invalidate structure-activity relationship (SAR) models in pharmacological or agricultural screening [1].

NMR Chemical Shift Differentiation for Isomer Resolution

Distinguishing between flavonoid positional isomers is a primary challenge in natural product quality control. Because the 5-O-glycosylation in Tricin 5-glucoside breaks the intramolecular hydrogen bond between the C5-hydroxyl and the C4-carbonyl, it induces a distinct downfield shift in 13C NMR spectra. Specifically, the C4 carbonyl carbon in Tricin 5-O-glucoside exhibits an approximately 4.5 ppm chemical shift compared to the aglycone, a shift that is not observed in Tricin 7-O-glucoside [1]. This quantitative spectral difference is absolute.

| Evidence Dimension | 13C NMR Chemical Shift of C4 Carbonyl |

| Target Compound Data | ~4.5 ppm downfield shift (due to loss of H-bond) |

| Comparator Or Baseline | Tricin 7-O-glucoside (No equivalent C4 shift) |

| Quantified Difference | 4.5 ppm spectral separation |

| Conditions | 13C NMR structural elucidation of isolated flavone glycosides |

Provides an unambiguous, quantifiable metric for analytical chemists to verify isomer purity and prevent misidentification in complex cereal extract profiling.

Bioavailability and Intestinal Permeability Profiling

When selecting flavonoid standards for in vitro absorption models (such as Caco-2 cell line assays), the position of the glycosidic linkage critically dictates permeability and bioavailability. In silico and in vitro models of flavone glycosides demonstrate that 5-O-glucosides possess significantly different pharmacokinetic profiles compared to their 7-O-glucoside and aglycone counterparts. Specifically, the predicted bioavailability and membrane permeability strictly follow the decreasing order of flavone aglycone > flavone 7-O-glucoside > flavone 5-O-glucoside [1]. Procurement of the exact 5-O-isomer is therefore mandatory for accurately modeling the poor intestinal absorption and specific plasma distribution of cereal-derived tricin derivatives.

| Evidence Dimension | Predicted Bioavailability / Membrane Permeability |

| Target Compound Data | Lowest permeability (Flavone 5-O-glucoside) |

| Comparator Or Baseline | Flavone 7-O-glucoside and Aglycone (Higher permeability) |

| Quantified Difference | Strict hierarchical reduction in absorption metrics |

| Conditions | In silico bioavailability modeling and Caco-2 permeability criteria |

Ensures that pharmacokinetic models and nutraceutical formulations are based on the correct absorption kinetics, avoiding overestimation of bioavailability.

Targeted Allelopathic and Pest-Stimulant Activity

Tricin 5-glucoside exhibits highly specific biological activities in agricultural ecosystems that cannot be replicated by generic flavonoids. In bioassays assessing the probing behavior of the white-back planthopper (Sogatella furcifera), a major rice pest, Tricin 5-O-glucoside was identified as a critical, specific probing stimulant. When isolated from the 40% methanol fraction of rice extracts, it demonstrated potent synergistic activity that triggers stylet sheath deposition, an effect specifically tied to this exact molecular structure [1]. Utilizing alternative tricin isomers fails to elicit the same targeted behavioral response in entomological assays.

| Evidence Dimension | Pest Probing Stimulation (Stylet sheath deposition) |

| Target Compound Data | High specific activity (synergistic stimulant) |

| Comparator Or Baseline | Generic crude extracts / non-specific flavonoids (Low/no specific stimulation) |

| Quantified Difference | Binary transition (inactive to highly active stimulant) |

| Conditions | In vivo feeding bioassay with Sogatella furcifera on parafilm membranes |

Crucial for agrochemical researchers developing targeted pest-resistant crop varieties or specific allelopathic weed-control formulations.

Authenticity Testing of Cereal-Derived Nutraceuticals

Because of the distinct 4.5 ppm NMR shift and specific LC-MS retention time, this compound is the definitive analytical standard for verifying the botanical origin and purity of rice bran, wheat, and alfalfa extracts in commercial nutraceuticals [1].

Agrochemical Pest Resistance Screening

As a confirmed probing stimulant for the white-back planthopper, Tricin 5-glucoside is essential for entomologists and agricultural chemists screening rice cultivars for pest resistance or developing targeted behavioral disruptors [2].

Pharmacokinetic Modeling of Flavonoid Absorption

Given its uniquely low predicted Caco-2 permeability compared to 7-O-glucosides, it serves as a critical baseline standard for evaluating the true gastrointestinal absorption and systemic distribution of cereal-bound flavonoids in dietary studies [3].

References

- [1] Li, Mi, et al. 'The occurrence of tricin and its derivatives in plants.' Green Chemistry 18.6 (2016): 1439-1454.

- [2] Adjei-Afriyie, Francis, et al. 'Isolation and Identification of the Probing Stimulants in the Rice Plant for the White-back Planthopper.' Bioscience, Biotechnology, and Biochemistry 64.3 (2000): 443-446.

- [3] Buleandra, Mihaela, et al. 'Anti-Proliferative Potential of Cynaroside and Orientin—In Silico and In Vitro Studies.' Pharmaceuticals 16.2 (2023): 278.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types